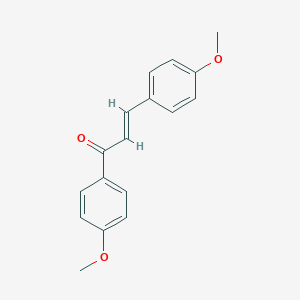

4,4'-Dimethoxychalcone

Descripción general

Descripción

La 4,4’-Dimetoxichalcona es un compuesto flavonoides que se encuentra de forma natural en varias plantas, incluyendo la Angelica keiskei. Es conocida por sus diversas actividades biológicas, incluyendo propiedades antienvejecimiento, antiinflamatorias y antioxidantes . El compuesto ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en diversos campos de la ciencia y la medicina.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La 4,4’-Dimetoxichalcona se puede sintetizar a través de la reacción de condensación de Claisen-Schmidt. Esto implica la reacción de cantidades equimolares de 4-metoxibenzaldehído y 4-metoxiacetofenona en presencia de un álcali alcohólico, como hidróxido de sodio o hidróxido de potasio . La reacción típicamente ocurre a temperatura ambiente y produce la chalcona deseada después de la purificación.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la 4,4’-Dimetoxichalcona no están ampliamente documentados, la condensación de Claisen-Schmidt sigue siendo el enfoque más práctico para la síntesis a gran escala. La simplicidad y el alto rendimiento de la reacción la hacen adecuada para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4,4’-Dimetoxichalcona sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar flavonas y flavanonoles.

Reducción: Las reacciones de reducción pueden convertir la chalcona en dihidrochalconas.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, lo que lleva a varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los halógenos, los agentes de nitración y los agentes de sulfonación se utilizan para reacciones de sustitución electrófila.

Principales productos:

Oxidación: Flavonas y flavanonoles.

Reducción: Dihidrochalconas.

Sustitución: Varias chalconas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Industria: Se utiliza en el desarrollo de productos y suplementos antienvejecimiento debido a sus actividades biológicas.

Mecanismo De Acción

La 4,4’-Dimetoxichalcona ejerce sus efectos a través de múltiples mecanismos:

Activación de la autofagia: El compuesto induce la autofagia al inhibir factores de transcripción GATA específicos, independientemente de la vía de la quinasa TORC1.

Propiedades antioxidantes: Tiene propiedades antioxidantes que ayudan a mitigar el estrés oxidativo y proteger las células del daño.

Ferritinofagia y Ferroptosis: La 4,4’-Dimetoxichalcona activa la ferritinofagia, lo que lleva a la degradación de la ferritina y un aumento del hierro lábil, que induce la ferroptosis en las células senescentes.

Comparación Con Compuestos Similares

La 4,4’-Dimetoxichalcona es única entre las chalconas debido a sus dos grupos metoxilo, que mejoran su actividad biológica. Los compuestos similares incluyen:

- 4’-Metoxichalcona

- Isoliquiritigenina

- 2’-O-Metilisoliquiritigenina

- 3-Deoxisappanchalcona

- Floretina

Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.

Actividad Biológica

Introduction

4,4'-Dimethoxychalcone (DMC) is a naturally occurring flavonoid known for its diverse biological activities, particularly in the context of anti-aging and cytoprotection. This compound has garnered attention in recent years due to its potential therapeutic effects across various models, including yeast, nematodes, and mammalian cells. This article synthesizes the current understanding of DMC's biological activity, presenting detailed research findings and case studies.

Autophagy Induction

One of the primary mechanisms through which DMC exerts its effects is by inducing autophagy. Research indicates that DMC activates autophagic processes that are crucial for cellular health and longevity. In a study involving various model organisms, DMC administration led to significant lifespan extension and cytoprotection against stressors such as oxidative damage. The activation of autophagy was shown to be dependent on specific GATA transcription factors rather than the TORC1 kinase pathway, suggesting a unique regulatory mechanism for DMC's action .

Antioxidant Properties

DMC exhibits potent antioxidant properties that contribute to its protective effects against cellular senescence and oxidative stress. Studies have demonstrated that DMC can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cells. For instance, DMC was found to significantly inhibit AAPH-induced senescence in human keratinocytes and protect against UVB-induced photoaging by activating autophagy pathways .

Anti-Proliferative Effects

DMC has been identified as an anti-proliferative agent in cancer research. It inhibits cell proliferation through ROS-induced cell cycle arrest and dehydrogenase inhibition, demonstrating potential as a therapeutic agent in cancer treatment . The compound's ability to induce apoptosis in cancer cells further underscores its utility in oncological applications.

Case Studies and Experimental Evidence

Longevity Studies

In longevity studies conducted on model organisms like yeast and C. elegans, DMC treatment resulted in a marked increase in median lifespan. For example, chronic treatment with DMC at concentrations of 41.6 µM for worms and 200 µM for flies led to a lifespan extension of approximately 20% without affecting food intake or reproductive capacity .

Cellular Mechanisms

DMC's influence on cellular mechanisms has been extensively studied:

- Autophagic Flux : Induction of autophagic flux was confirmed through LC3 lipidation assays in various human cell lines (U2OS, HCT116). The compound reduced SQSTM1/p62 levels, indicating enhanced autophagic degradation .

- Oxidative Stress Response : DMC treatment resulted in increased ROS levels leading to cell cycle arrest in cancer cells, highlighting its dual role as both an antioxidant and a pro-oxidant depending on the context .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 4,4'-Dimethoxychalcone (DMC) exerts its anti-aging effects?

DMC is a natural flavonoid that promotes longevity via autophagy induction , a conserved cellular degradation process. Key mechanisms include:

- Activation of autophagy-related pathways : DMC upregulates transcriptional regulators like TFE3 and TFEB, which control lysosomal biogenesis and autophagosome formation .

- Reduction of oxidative stress : DMC enhances proteome stability by degrading damaged proteins and organelles, mitigating age-related cellular damage .

- Modulation of GATA transcription factors : These regulate stress response and metabolic pathways, contributing to lifespan extension in model organisms like C. elegans .

Methodological Note : To validate autophagy induction, use LC3-II/LC3-I ratio assays (via Western blot) and GFP-LC3 puncta formation microscopy in cell cultures. In vivo studies should employ lifespan assays in C. elegans or mice, combined with proteomic profiling (e.g., via PRIDE repository dataset PXD012108) .

Q. What experimental models are suitable for studying DMC's anti-aging effects?

- In vitro : Use human dermal fibroblasts (HDFs) or cancer cell lines (e.g., A549, 786-O) to assess senescence markers (e.g., β-galactosidase activity) and autophagy flux .

- In vivo :

- Proteomic analysis : Leverage datasets from PRIDE (e.g., PXD012108) to identify conserved pathways across species .

Q. How can researchers ensure purity and stability of DMC in experimental setups?

- Synthesis and purification : Recrystallize DMC using slow evaporation methods (e.g., chloroform/ethanol) to obtain high-purity crystals (>98%) .

- Storage : Store powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1 year). Avoid freeze-thaw cycles .

- QC validation : Use HPLC (≥98% purity) and NMR for structural confirmation. Monitor degradation via UV-Vis spectroscopy (λmax ~340 nm) .

Advanced Research Questions

Q. How does DMC interact with ferroptosis pathways in cancer cells?

DMC induces ferroptosis via dual mechanisms:

- Keap1/NRF2/HO-1 pathway activation : Triggers lipid peroxidation by upregulating PTGS2, ALOX15, and CHAC1 .

- Ferrochelatase (FECH) inhibition : Disrupts heme synthesis, exacerbating iron accumulation and ROS production .

Methodological Note :

- Quantify lipid peroxidation using C11-BODIPY fluorescence or malondialdehyde (MDA) assays .

- Validate FECH inhibition via heme quantification (e.g., pyridine hemochrome assay) and siRNA knockdown .

Q. How can contradictory data on DMC’s pro-survival (autophagy) vs. pro-death (ferroptosis) roles be reconciled?

Context-dependent outcomes arise from:

- Dose and exposure time : Low doses promote cytoprotective autophagy, while high doses trigger ferroptosis .

- Cell type specificity : Cancer cells (e.g., A549) with high iron retention are prone to ferroptosis, whereas non-cancer cells favor autophagy .

- Pathway crosstalk : NRF2 activation may transiently counteract ROS, delaying ferroptosis until antioxidant reserves are depleted .

Experimental Design : Use time-course transcriptomics (RNA-seq) and metabolomic profiling to map dynamic pathway interactions.

Q. What strategies optimize DMC delivery for in vivo studies?

- Nanocarriers : Encapsulate DMC in liposomes or PLGA nanoparticles to enhance bioavailability and target tissues like atherosclerotic plaques .

- Solubility enhancement : Use cyclodextrins or PEGylation for aqueous stability .

- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS and tissue distribution in rodent models .

Q. How does DMC’s structure influence its bioactivity?

- Methoxy groups : The 4,4'-dimethoxy substitutions enhance membrane permeability and binding to autophagy regulators (e.g., TFEB) .

- Chalcone backbone : The α,β-unsaturated ketone moiety enables electrophilic attack on cysteine residues in Keap1, activating NRF2 .

Structural Analysis :

- X-ray crystallography : Resolve hydrogen bonding (e.g., C=O···H-O) and π-π stacking interactions .

- DFT calculations : Predict electronic properties and reactive sites for derivatization .

Q. Can DMC be combined with other therapies to enhance efficacy?

- Immunogenic chemotherapy : Synergizes with oxaliplatin by enhancing immunogenic cell death markers (e.g., CRT exposure) .

- Senolytics : Pair with navitoclax (ABT-263) to eliminate senescent cells in age-related pathologies .

Validation : Use synergy scoring (e.g., Chou-Talalay method) and single-cell RNA-seq to identify cooperative pathways.

Propiedades

IUPAC Name |

1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314557 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-89-9 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.